molecular formula C27H26ClN3O3 B2561733 1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 883632-72-2

1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No. B2561733
CAS RN: 883632-72-2
M. Wt: 475.97
InChI Key: NIWQSEDOYCWKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H26ClN3O3 and its molecular weight is 475.97. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In a study conducted by Pandurang et al., a green synthesis method was employed to prepare new derivatives of 1-(3-chlorophenyl)-4-(3-(4-phenyltriazole-1-yl)propyl) piperazine using 1,3-dipolar cycloaddition (click chemistry) in water media. These synthesized compounds exhibited significant antifungal and antibacterial activity, particularly against Aspergillus niger .

Histamine H3 Receptor Modulation

Another potential application lies in the modulation of histamine H3 receptors. BF2.649 (1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine, hydrochloride) is a novel, potent, and selective nonimidazole inverse agonist at the recombinant human H3 receptor. Such compounds can enhance histaminergic neuron activity in the brain, promoting vigilance and cognition .

Drug Discovery via Click Chemistry

The compound’s structure lends itself to click chemistry, a powerful approach for synthesizing drug-like molecules. Specifically, the Huisgen 1,3-dipolar cycloaddition reaction of alkynes and azides can be utilized to form 1,4-disubstituted-1,2,3-triazoles. This reaction has been employed to create drug candidates efficiently .

Potential Antiallergic Properties

1,2,3-triazoles, a substructure present in the compound, have shown interesting biological properties, including antiallergic effects. While further research is needed, this suggests a potential application in allergy management .

Antibacterial Activity

Triazoles, such as those found in the compound, have demonstrated antibacterial properties. Although specific data on this compound’s antibacterial activity are limited, it falls within the broader context of triazole-based antibacterial agents .

Anti-HIV Activity

While not directly studied for anti-HIV effects, the presence of 1,2,3-triazole motifs in the compound aligns with other triazole derivatives that have shown anti-HIV activity. Further investigations could explore this potential application .

properties

IUPAC Name

1-(3-chlorophenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-33-24-12-4-5-13-25(24)34-15-7-14-30-23-11-3-2-10-22(23)29-27(30)19-16-26(32)31(18-19)21-9-6-8-20(28)17-21/h2-6,8-13,17,19H,7,14-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWQSEDOYCWKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.